Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl-
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Overview
Description
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- is a chemical compound with the molecular formula C19H25NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains additional functional groups such as an ethoxy group, a furyl group, and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Attachment of the Furyl Group: The furyl group can be attached through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Addition of the Phenethyl Group: The phenethyl group can be added through a nucleophilic substitution reaction using phenethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
4-Ethoxy-4-(2-furyl)piperidine: Lacks the phenethyl and methyl groups.
3-Methyl-1-phenethylpiperidine: Lacks the ethoxy and furyl groups.
Uniqueness
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94876-55-8 |
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Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3 |
InChI Key |
INLMDDDTZIKNNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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